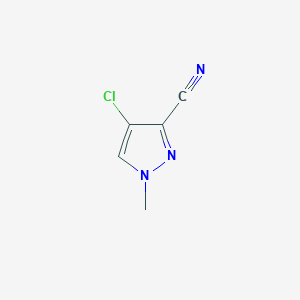

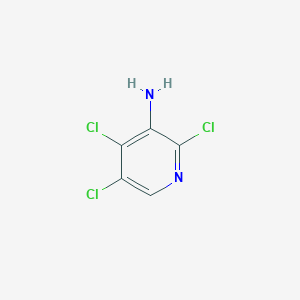

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4-chloro-1-methyl-1H-pyrazole-3-carbonitrile" is a chemical compound of interest in various scientific studies due to its potential applications in synthetic organic chemistry and material science. Its unique structure allows for diverse chemical reactions and properties, contributing to advancements in heterocyclic chemistry.

Synthesis Analysis

The synthesis of related pyrazole carbonitriles involves reactions of substituted phenyl ethanones with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, demonstrating the versatility in creating pyrazole derivatives (Khalifa, Al-Omar, & Ali, 2017). Another approach includes palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehydes, highlighting the compound's utility in synthesizing functionalized quinolines (Wang, Tang, Li, & Wang, 2015).

Molecular Structure Analysis

The crystal and molecular structure of closely related pyrazole carbonitriles have been elucidated, showing stabilizations by intermolecular interactions, providing insights into the compound's three-dimensional arrangement and reactivity (Fathima, Khazi, Khazi, & Begum, 2014).

Chemical Reactions and Properties

Pyrazole carbonitriles serve as building blocks in synthetic organic chemistry, facilitating the development of biologically important heterocyclic compounds through one-pot multicomponent reactions. These reactions underline the compound's significance in creating diverse chemical structures with potential biological activities (Patel, 2017).

Physical Properties Analysis

The synthesis and characterization of pyrazole derivatives have led to the discovery of compounds with notable physical properties, such as fluorescence sensitivity to Fe3+ ions, indicating the potential for developing new fluorescent chemosensors (Shylaja, Roja, Priya, & Kumar, 2018).

Chemical Properties Analysis

Investigations into the chemical properties of pyrazole carbonitriles have shown their utility in producing bioactive heterocycles, emphasizing their role in the synthesis of compounds with antimicrobial activities. This highlights the compound's contribution to medicinal chemistry and the development of new therapeutic agents (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

科学的研究の応用

Chemistry and Synthesis of Heterocycles

The reactivity of derivatives similar to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is valuable for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds are used as a privileged scaffold in the synthesis of heterocycles and dyes, offering mild reaction conditions and versatility in generating cyanomethylene dyes from various precursors including amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

Methyl-substituted pyrazoles, closely related to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, exhibit a wide spectrum of biological activities, highlighting their significance as potent medicinal scaffolds. These derivatives have been studied extensively for their therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties (Sharma et al., 2021).

Anticancer Applications

The synthesis and application of pyrazoline derivatives, including those related to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, have been explored for developing new anticancer agents. These compounds exhibit significant biological effects, encouraging further research into their potential as anticancer moieties (Ray et al., 2022).

Catalysis and CO2 Conversion

Innovative transformations involving derivatives of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile have been studied for CO2 capture and conversion into value-added chemicals. Ionic liquids based on these compounds have shown promise as solvents and catalysts for this purpose, demonstrating the role of such heterocycles in environmental chemistry (Zhang et al., 2023).

Safety And Hazards

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

特性

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGBVTFJVGRBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381955 |

Source

|

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

CAS RN |

175204-86-1 |

Source

|

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)